An In-depth Technical Guide to 2,3-dihydro-1H-indene-4-carboxylic acid: A Versatile Building Block in Chemical and Pharmaceutical Research
An In-depth Technical Guide to 2,3-dihydro-1H-indene-4-carboxylic acid: A Versatile Building Block in Chemical and Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-1H-indene-4-carboxylic acid, a molecule featuring a fused bicyclic system of a benzene ring and a cyclopentane ring with a carboxylic acid substituent, is a significant scaffold in organic synthesis and medicinal chemistry. Its rigid structure and the presence of a reactive carboxylic acid handle make it a valuable starting material for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its spectroscopic profile, and its applications as a key intermediate in the development of new therapeutic agents and other functional materials. The indane framework is a recurring motif in a number of pharmaceuticals, and understanding the chemistry of this building block is crucial for the design and synthesis of novel bioactive compounds.[1]
Introduction: The Indane Scaffold in Chemistry and Medicine
The indane nucleus, consisting of a fused benzene and cyclopentane ring system, is a privileged structure in medicinal chemistry.[1] This structural motif is present in a variety of approved drugs, including the antiviral agent Indinavir, the non-steroidal anti-inflammatory drug (NSAID) Sulindac, and the Alzheimer's disease medication Donepezil.[1] The rigidity of the indane scaffold allows for a well-defined spatial arrangement of substituents, which is often crucial for specific interactions with biological targets. The diverse possibilities for substitution on both the aromatic and aliphatic rings provide a rich platform for structure-activity relationship (SAR) studies in drug discovery.[1]
2,3-Dihydro-1H-indene-4-carboxylic acid, in particular, serves as a versatile building block. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, opening up a wide array of synthetic possibilities. This allows for the incorporation of the indane moiety into larger, more complex molecular architectures with potential therapeutic applications.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety information is paramount for the handling and application of any chemical compound.
Physicochemical Properties
The key physicochemical properties of 2,3-dihydro-1H-indene-4-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [2] |
| Molecular Weight | 162.18 g/mol | [2] |
| IUPAC Name | 2,3-dihydro-1H-indene-4-carboxylic acid | [2] |
| CAS Number | 4044-54-6 | [2] |
| Canonical SMILES | C1CC2=C(C1)C(=CC=C2)C(=O)O | [2] |
| InChI Key | QJQQSHWSGOMJDZ-UHFFFAOYSA-N | [2] |
| Appearance | Crystalline solid (predicted) | |
| pKa (predicted) | 3.69 ± 0.20 | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, DMF, and dichloromethane (for the related 1-oxo derivative) | [3] |
Safety and Handling
2,3-Dihydro-1H-indene-4-carboxylic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [2]
-
H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis could potentially start from a commercially available indane derivative which can be functionalized to introduce a nitrile group at the 4-position, followed by hydrolysis. A related synthesis of 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid from 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile via potassium hydroxide hydrolysis has been reported, suggesting the feasibility of this approach.
Below is a diagram illustrating a potential synthetic workflow.
Caption: Plausible synthetic routes to 2,3-dihydro-1H-indene-4-carboxylic acid.
Key Reactions and Reactivity
The reactivity of 2,3-dihydro-1H-indene-4-carboxylic acid is dominated by the carboxylic acid functionality and the aromatic ring.
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Reactions of the Carboxylic Acid Group: The carboxylic acid can undergo standard transformations, including esterification, amidation, reduction to the corresponding alcohol, and conversion to the acid chloride. These reactions are fundamental to its use as a synthetic building block.
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Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing alkyl and carboxylic acid groups.
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Oxidation of the Aliphatic Ring: The benzylic positions of the cyclopentane ring are susceptible to oxidation under certain conditions.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of a compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2,3-dihydro-1H-indene-4-carboxylic acid would be expected to show distinct signals for the aromatic and aliphatic protons. A reported ¹H NMR spectrum is available.[4] The aromatic protons would appear as multiplets in the downfield region (typically 7-8 ppm). The aliphatic protons on the cyclopentane ring would appear as multiplets in the upfield region (typically 2-3.5 ppm). The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum would show signals for the carbonyl carbon of the carboxylic acid (typically 170-180 ppm), the aromatic carbons (typically 120-150 ppm), and the aliphatic carbons of the cyclopentane ring (typically 20-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching bands.[5] A strong carbonyl (C=O) stretching absorption is expected between 1690 and 1760 cm⁻¹.[5] There will also be a C-O stretching band between 1210 and 1320 cm⁻¹.[5]
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (162.18). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).
Applications in Drug Discovery and Materials Science
The indane scaffold is a valuable component in the design of new therapeutic agents.[1] Derivatives of indane carboxylic acids have been investigated for a range of biological activities.
Anti-inflammatory Agents
Indan-1-carboxylic acids and related compounds have been explored for their anti-inflammatory properties.[6] The rigid indane framework can serve as a scaffold to position pharmacophoric groups in a manner that allows for effective interaction with biological targets involved in the inflammatory cascade.
Anticancer Agents
Substituted indane and indene derivatives have been identified as privileged structures for the development of anticancer therapeutics.[1] These compounds can be designed to target various oncologic pathways. For instance, certain dihydro-1H-indene derivatives have been synthesized and evaluated as tubulin polymerization inhibitors, demonstrating anti-angiogenic and antitumor potency.
Neuroprotective Agents
Aminoindanes, which can be synthesized from indane precursors, have shown promise as neuroprotective molecules.[1] The indane core can be a key element in the design of compounds aimed at treating neurodegenerative diseases.
Building Block for Functional Materials
Beyond pharmaceuticals, the rigid structure of 2,3-dihydro-1H-indene-4-carboxylic acid makes it a potential building block for the synthesis of novel organic materials with specific electronic or photophysical properties. The carboxylic acid group allows for its incorporation into polymers or supramolecular assemblies.
Conclusion
2,3-Dihydro-1H-indene-4-carboxylic acid is a valuable and versatile building block in organic synthesis. Its rigid indane framework, combined with the reactive carboxylic acid handle, provides a robust platform for the synthesis of a wide range of complex molecules. Its importance is underscored by the prevalence of the indane scaffold in numerous approved pharmaceuticals. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for chemists and pharmaceutical scientists seeking to leverage this important molecule in their research and development endeavors. Further exploration of its applications in medicinal chemistry and materials science is likely to yield novel and impactful discoveries.
References
-
PubChem. 2,3-dihydro-1H-indene-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Medicinal Chemistry of Indane and Its Analogues: A Mini Review. [Link]
-
ChemBK. 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. [Link]
-
Juby, P. F., Goodwin, W. R., Hudyma, T. W., & Partyka, R. A. (1972). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 15(12), 1297–1306. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3-dihydro-1H-indene-4-carboxylic acid | C10H10O2 | CID 232840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2,3-dihydro-1H-indene-4-carboxylic acid(4044-54-6) 1H NMR spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pubs.acs.org [pubs.acs.org]
